physicochemical properties of 2-Methyl-a-oxo-benzeneacetic acid
physicochemical properties of 2-Methyl-a-oxo-benzeneacetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-a-oxo-benzeneacetic Acid
Abstract: 2-Methyl-a-oxo-benzeneacetic acid (CAS 150781-72-9) is an alpha-keto acid of significant interest as a potential building block in medicinal chemistry and organic synthesis. A comprehensive understanding of its physicochemical properties is paramount for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines. This technical guide provides a detailed overview of the key chemical identifiers for this compound. Due to the limited availability of public experimental data, this document focuses on providing robust, field-proven methodologies for the precise determination of its core physicochemical properties, including the acid dissociation constant (pKa) and aqueous solubility. Furthermore, it outlines standard analytical workflows for structural verification and purity assessment, empowering researchers to generate reliable and reproducible data.
Compound Identification and Overview
2-Methyl-a-oxo-benzeneacetic acid, also known as 2-(o-tolyl)-2-oxoacetic acid, belongs to the class of aromatic alpha-keto acids. Its structure, featuring a carboxylic acid directly attached to a keto group, which is in turn bonded to a 2-methylphenyl (o-tolyl) moiety, imparts a unique combination of acidic and electrophilic characteristics. These features make it a versatile synthon for creating more complex molecular architectures.
Table 1: Chemical Identity of 2-Methyl-a-oxo-benzeneacetic Acid
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-oxo-2-(o-tolyl)acetic acid | N/A |
| CAS Number | 150781-72-9 | [1][2][3] |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C(=O)O | [2] |
| Chemical Structure |
| N/A |
Summary of Physicochemical Properties
Table 2: Key Physicochemical Properties
| Property | Value / Status |
|---|---|
| Physical State | Solid at room temperature.[2] |
| Melting Point | Experimental data not publicly available. See Section 3.3 for determination methodology. |
| Boiling Point | Experimental data not publicly available. |
| Water Solubility | Experimental data not publicly available. See Section 3.2 for determination protocol. |
| Acid Dissociation Constant (pKa) | Experimental data not publicly available. See Section 3.1 for determination protocol. |
Core Physicochemical Characterization: Methodologies and Insights
The following sections provide self-validating, step-by-step protocols for determining the fundamental . The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Determination of Acid Dissociation Constant (pKa)
Expertise & Causality: The pKa is a critical parameter that governs a molecule's ionization state at a given pH. This directly impacts its solubility, lipophilicity, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. For an alpha-keto acid, the acidity is enhanced by the electron-withdrawing effect of the adjacent ketone. Potentiometric titration is the gold-standard method for pKa determination, as it provides a direct measure of pH change upon addition of a titrant, allowing for precise calculation of the dissociation constant.[4][5]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the measurement range.[5]
-
Sample Preparation: Accurately weigh and dissolve a sample of 2-Methyl-a-oxo-benzeneacetic acid in deionized water (or a co-solvent if solubility is low) to a known concentration (e.g., 1-5 mM).[5]
-
Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[5]
-
Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) and purge with nitrogen to eliminate dissolved CO₂. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise aliquots.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (<0.01 pH units/minute drift).[5]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, where exactly half of the acid has been neutralized.[4][5] This point can be found by identifying the equivalence point (the point of maximum slope on the titration curve) and dividing the corresponding volume by two.
-
Validation: Perform the titration in triplicate to ensure the reliability and reproducibility of the result.[5]
Structural and Spectroscopic Analysis
Expertise & Causality: Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques provides orthogonal information to verify the molecular structure. While specific spectra for this compound are not in the provided search results, the expected data can be inferred from its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information on the number and environment of protons. For 2-Methyl-a-oxo-benzeneacetic acid, one would expect to see:
-
A singlet for the methyl group (–CH₃) protons around 2.3-2.5 ppm.
-
A multiplet pattern for the four aromatic protons in the 7.2-8.0 ppm region.
-
A broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: This provides information on the carbon skeleton. [6]Key expected signals include:
-
A signal for the methyl carbon (~20 ppm).
-
Multiple signals for the aromatic carbons (125-140 ppm).
-
Two distinct carbonyl carbon signals for the ketone and carboxylic acid, expected in the 160-200 ppm range.
-
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies. Key stretches would include:
-
A broad O-H stretch for the carboxylic acid, typically around 2500-3300 cm⁻¹.
-
A sharp C=O stretch for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.
-
A sharp C=O stretch for the ketone carbonyl, slightly lower, around 1680-1700 cm⁻¹.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion for [M-H]⁻ at m/z 163.04.
Chromatographic Analysis for Purity and Quantification
Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a compound and for quantifying its concentration in various matrices. [7]For polar, ionizable compounds like alpha-keto acids, Reverse-Phase HPLC (RP-HPLC) is the method of choice. [8]The separation is based on partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. Adjusting the mobile phase pH is critical for achieving good peak shape and retention for acidic analytes.
Experimental Protocol: Reverse-Phase HPLC
-
System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable. [9]3. Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). [8][9] * Rationale: The aqueous component should be buffered to a pH at least 2 units below the compound's pKa (e.g., pH 2.5-3.0 using phosphoric or formic acid) to suppress the ionization of the carboxylic acid. [8]This ensures the molecule is in its neutral form, leading to better retention and sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring or carbonyl groups absorb, typically around 210 nm or 254 nm.
-
Sample Preparation: Dissolve the sample accurately in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak asymmetry, and efficiency).
Conclusion
While 2-Methyl-a-oxo-benzeneacetic acid is a compound of clear synthetic utility, publicly available data on its fundamental physicochemical properties remain scarce. This guide bridges that gap by providing not just the known identifiers but also the detailed, authoritative experimental protocols required to generate this critical data. By employing these standardized methodologies—from potentiometric titration for pKa to the OECD 105 flask method for solubility and RP-HPLC for purity—researchers and drug development professionals can confidently characterize this molecule, ensuring the integrity of their work and accelerating their research programs.
References
-
FILAB Laboratory. (n.d.). OECD 105 Testing Services. Retrieved March 10, 2026, from [Link]
-
University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved March 10, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Separation of alpha-Ketoglutaric acid on Newcrom R1 HPLC column. Retrieved March 10, 2026, from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved March 10, 2026, from [Link]
-
OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved March 10, 2026, from [Link]
-
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved March 10, 2026, from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved March 10, 2026, from [Link]
-
PubMed. (1982). A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. Retrieved March 10, 2026, from [Link]
-
Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved March 10, 2026, from [Link]
-
ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved March 10, 2026, from [Link]
-
ACS Publications. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved March 10, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 10, 2026, from [Link]
-
RSC Publishing. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Retrieved March 10, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzeneacetic acid, «alpha»-oxo-, methyl ester (CAS 15206-55-0). Retrieved March 10, 2026, from [Link]
-
The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (n.d.). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Retrieved March 10, 2026, from [Link]
-
HELIX Chromatography. (2024, April 27). HPLC Methods for analysis of Ketoglutaric acid. Retrieved March 10, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3. Retrieved March 10, 2026, from [Link]
-
NIST. (n.d.). Benzeneacetic acid, α-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]
-
PMC. (n.d.). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Retrieved March 10, 2026, from [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved March 10, 2026, from [Link]
-
Penquite. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Retrieved March 10, 2026, from [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved March 10, 2026, from [Link]
Sources
- 1. 2-Methyl-a-oxo-benzeneacetic acid | CymitQuimica [cymitquimica.com]
- 2. escazuvillage.com [escazuvillage.com]
- 3. 150781-72-9|2-Methyl-a-oxo-benzeneacetic acid|BLD Pharm [bldpharm.com]
- 4. web.williams.edu [web.williams.edu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of alpha-Ketoglutaric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
